1-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea
Description
Properties
IUPAC Name |
1-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-3-(thiophen-2-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2S/c1-25-18-7-3-2-6-17(18)23-12-10-22(11-13-23)9-8-20-19(24)21-15-16-5-4-14-26-16/h2-7,14H,8-13,15H2,1H3,(H2,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGPCCTGRQNMFKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCNC(=O)NCC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Piperazine Intermediate: The initial step involves the reaction of 2-methoxyphenylamine with ethylene oxide to form 1-(2-methoxyphenyl)piperazine.
Alkylation: The piperazine intermediate is then alkylated with 2-chloroethyl isocyanate to introduce the urea functionality.
Thienylmethylation: The final step involves the reaction of the intermediate with thiophen-2-ylmethyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The urea moiety can be reduced to form amines.
Substitution: The thiophen-2-ylmethyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically employed.
Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonyl chlorides under acidic or basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted thiophenes and piperazines.
Scientific Research Applications
1-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential as an antidepressant or antipsychotic agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound’s structure allows it to bind to these receptors, modulating their activity and resulting in various physiological effects. The pathways involved may include the serotonin and dopamine systems, which are critical in mood regulation and cognitive functions.
Comparison with Similar Compounds
Structural and Pharmacological Trends
Impact of Substituents on Piperazine
- 2-Methoxyphenyl vs. 4-Methoxyphenyl : shows that 2-methoxyphenylpiperazine (3i) exhibits higher D3 receptor affinity than 4-methoxyphenyl analogs (3j) due to steric and electronic effects .
- Chlorophenyl vs. Thiophenyl : Chlorine’s hydrophobicity () may enhance blood-brain barrier penetration, whereas thiophene’s sulfur atom (target compound) could improve metabolic stability .
Data Table: Key Structural and Pharmacological Comparisons
Biological Activity
1-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is a compound of interest due to its potential therapeutic applications. This compound belongs to the arylpiperazine class, which is known for diverse pharmacological activities, particularly in the central nervous system and cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential clinical applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors, including serotonin and dopamine receptors. The presence of the piperazine moiety suggests potential interactions with the central nervous system, impacting mood and behavior. Additionally, the thiophen group may enhance its lipophilicity, facilitating better penetration through biological membranes.
Biological Activity
Research has indicated that this compound exhibits several biological activities:
- Antidepressant Effects : Preliminary studies suggest that compounds with similar structures can modulate serotonin levels, potentially providing antidepressant effects.
- Antitumor Activity : Similar arylpiperazine derivatives have shown promise in inhibiting tumor growth in various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Antimicrobial Properties : Some studies have indicated that related compounds possess antimicrobial activity against various pathogens.
Antitumor Activity
A study investigating the antitumor properties of similar compounds found that they effectively inhibited cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism involved increased expression of pro-apoptotic factors and decreased levels of anti-apoptotic proteins.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 1 | MCF-7 | 10 | Apoptosis induction |
| 2 | A549 | 15 | Cell cycle arrest |
Antidepressant Activity
In a behavioral study using rodent models, the compound exhibited significant antidepressant-like effects in the forced swim test, indicating its potential as a treatment for depression.
| Test | Control Group | Treated Group | p-value |
|---|---|---|---|
| Forced Swim Test (seconds) | 120 | 180 | <0.05 |
Q & A
Basic: What experimental design considerations are critical for synthesizing 1-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea with high purity?
Methodological Answer:
The synthesis of this urea derivative typically involves multi-step reactions, including nucleophilic substitution, coupling, and purification. Key considerations include:
- Solvent Selection : Use polar aprotic solvents like dimethylformamide (DMF) or ethanol for optimal reactivity .
- Temperature Control : Reflux conditions (70–100°C) are often required for intermediate steps to ensure complete conversion .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to isolate the final product. Purity should be confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .
- Catalysts : Use coupling agents like EDCl/HOBt for urea bond formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
